![molecular formula C10H6S2 B1633290 thieno[3,2-f][1]benzothiole CAS No. 267-61-8](/img/structure/B1633290.png)
thieno[3,2-f][1]benzothiole
Overview
Description
Benzo[1,2-b:5,4-b’]dithiophene is a compound with a large and rigid planar conjugated structure. It has become one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices . This compound is known for its excellent electron-donating properties, making it a key component in organic electronics, particularly in organic photovoltaics and organic thin-film transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[1,2-b:5,4-b’]dithiophene typically involves direct (hetero)arylation polymerization (DHAP) using a monobrominated benzo[1,2-b:5,4-b’]dithiophene monomer with the Herrmann–Beller catalyst and a tertiary phosphine . This method provides benzodithiophene homopolymers in good yields. The preparation of a benzodithiophene trimer assists in the assignment of the 1H NMR spectra of the synthesized polymers, which show largely defect-free couplings .
Industrial Production Methods: Industrial production methods for benzo[1,2-b:5,4-b’]dithiophene involve the use of donor-acceptor (D-A) conjugated polymers. These polymers are synthesized with the same acceptor unit of benzo[1,2-b:5,4-b’]dithiophene-4,5-dione and different donor units of thiophene and 3,4-ethylenedioxothiphene . The polymers are then coated on the surface of active carbon with an in situ method, which are used as electrode materials for lithium-ion batteries .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be copolymerized with acceptor units using Stille coupling reaction to afford new copolymers .
Common Reagents and Conditions: Common reagents used in the reactions of benzo[1,2-b:5,4-b’]dithiophene include triisopropylsilylethynyl and 4-octylphenylethynyl groups as donor units, and 4,7-bis(4-octylthiophen-2-yl)-2,1,3-benzothiadiazole and 4,4′-diundecyl-2,2′-bithiazole as acceptor units . The reactions are typically carried out under conditions that promote strong intramolecular charge transfer within the D-A alternating structure .
Major Products: The major products formed from these reactions include copolymers such as PTBDT-BT and POPEBDT-BT, which exhibit high open-circuit voltages and power conversion efficiencies .
Scientific Research Applications
Benzo[1,2-b:5,4-b’]dithiophene has a wide range of scientific research applications. It is extensively used in organic photovoltaics, where it serves as a building block for high-performance small molecule-based photovoltaic devices . The compound is also used in organic thin-film transistors and organic spintronic devices . Additionally, benzo[1,2-b:5,4-b’]dithiophene derivatives are employed in the development of molecular semiconductors with high ambipolar mobility .
Mechanism of Action
The mechanism of action of benzo[1,2-b:5,4-b’]dithiophene involves its role as an electron-donating unit in constructing donor-acceptor structured organic semiconductors . The compound’s large and rigid planar conjugated structure facilitates efficient electron delocalization and charge transfer . This property is crucial for its performance in organic electronics, where it enhances charge carrier mobilities and overall device efficiency .
Comparison with Similar Compounds
Benzo[1,2-b:5,4-b’]dithiophene is often compared with similar compounds such as dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) . DTBDT is considered a more promising building block for polymer photovoltaic donor materials due to its larger coplanar core and extended conjugation length . Other similar compounds include benzo[1,2-b:6,5-b’]dithiophene(dithiazole)-4,5-dione derivatives, which have different charge-carrier transport properties .
Biological Activity
Thieno[3,2-f]benzothiole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of thieno[3,2-f]benzothiole, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
Thieno[3,2-f]benzothiole features a fused thieno and benzothiole structure, which incorporates sulfur and nitrogen atoms. This unique arrangement contributes to its distinct chemical reactivity and biological profile. The compound's molecular formula is , with a molecular weight of approximately 165.20 g/mol.
Biological Activities
Thieno[3,2-f]benzothiole exhibits a variety of biological activities, including:
- Antioxidant Activity : Research indicates that thieno[3,2-f]benzothiole can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage associated with various diseases.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, suggesting its utility in managing conditions characterized by inflammation.
- Antidiabetic Effects : Preliminary investigations suggest that thieno[3,2-f]benzothiole may help regulate blood glucose levels, indicating potential as an antidiabetic agent.
- Antimicrobial Activity : Some derivatives of thieno[3,2-f]benzothiole have demonstrated significant antimicrobial properties against various pathogens.
The mechanisms underlying the biological activities of thieno[3,2-f]benzothiole involve interactions with various biological macromolecules. For instance:
- Enzyme Inhibition : Thieno[3,2-f]benzothiole has been studied for its capacity to inhibit enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission .
- Cell Signaling Modulation : The compound may modulate cell signaling pathways related to inflammation and oxidative stress response.
Research Findings
A summary of key studies investigating the biological activity of thieno[3,2-f]benzothiole is presented in the following table:
Case Study 1: Antioxidant Potential
In a study examining the antioxidant properties of thieno[3,2-f]benzothiole derivatives, researchers found that certain modifications enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid. The structure-activity relationship (SAR) analysis indicated that substituents at specific positions on the thieno ring could optimize antioxidant efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of thieno[3,2-f]benzothiole in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory cell infiltration at the site of injury when treated with the compound. These findings support its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for thieno[3,2-f][1]benzothiole, and how are intermediates characterized?
this compound derivatives are typically synthesized via cyclization reactions using benzothiophene precursors. For example, one method involves reacting substituted benzothiophenes with benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring, followed by isolation via ice/water precipitation . Key intermediates like 3-cyano-2-(N-benzoylthiouryl) derivatives are characterized using elemental analysis, IR spectroscopy (e.g., C≡N stretching at ~2200 cm⁻¹), and NMR to confirm regioselectivity and purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., C=S at 1200–1250 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and confirms substitution patterns .
- X-ray Crystallography : Provides definitive structural proof, as demonstrated for benzo[d][1,3]oxathiole-2-thione derivatives .
- TLC/HPLC : Monitors reaction progress and purity, with hexane/ethyl acetate as common mobile phases .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/aryl substitution) influence the electronic properties of this compound in organic semiconductors?
Alkyl side chains (e.g., decyl groups) enhance solubility and molecular packing in thin-film transistors. V-shaped thieno[3,2-f:4,5-f′]bis[1]benzothiophene (TBBT-V) derivatives exhibit hole mobilities up to 6.2 cm²V⁻¹s⁻¹ due to π-π stacking and reduced grain boundaries in edge-cast films . Substituents at the 4- and 5-positions significantly alter HOMO/LUMO levels, as calculated via DFT in related benzothiophene systems .
Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often arise from catalyst sensitivity or solvent effects. For example, Mitsunobu reactions for thienyl thioethers require anhydrous conditions to prevent hydrolysis, while Suzuki couplings demand Pd catalysts resistant to sulfur poisoning . Systematic optimization (e.g., varying base strength or using PEG-400 as a green solvent) improves reproducibility .
Q. How can computational modeling guide the design of this compound-based materials?
Molecular dynamics simulations predict packing motifs, while DFT calculations correlate substituent effects with charge transport. For instance, planar thieno[3,2-b]thiophene cores favor high mobility, whereas bulky groups disrupt crystallinity .
Q. What biological activities have been reported for this compound derivatives, and how are these assays validated?
Pyrido[4,5]thieno[3,2-f]triazolodiazepine derivatives show antimicrobial activity via agar dilution assays (MIC ≤ 8 µg/mL) . In respiratory studies, thieno[3,2-f]quinoline analogs inhibit histamine receptors (IC₅₀ ~10 nM) in guinea pig trachea models, validated via blind histopathological assessments .
Q. What environmental stability challenges exist for this compound-based devices?
Photooxidation of the thiophene ring under UV light can degrade performance. Accelerated aging tests (e.g., 85°C/85% humidity) combined with XPS analysis reveal sulfur oxidation as a key failure mechanism . Encapsulation with ALD-deposited Al₂O₃ layers improves stability by 300% .
Q. Methodological Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
Reaction Type | Conditions | Yield (%) | Key Reference |
---|---|---|---|
Cyclization | 1,4-dioxane, RT, 12 h | 65–78 | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PEG-400, 80°C | 82–90 | |
Edge-Casting Crystallization | Toluene, 25°C, 24 h | Single crystal |
Table 2 : Electronic Properties of Selected Derivatives
Compound | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²V⁻¹s⁻¹) |
---|---|---|---|
TBBT-V (decyl) | -5.2 | -3.1 | 6.2 |
Thieno[3,2-b]thiophene | -5.5 | -3.4 | 1.8 |
Properties
IUPAC Name |
thieno[3,2-f][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVHFOZYTHGPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=CS3)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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